NVP-ADW742

Übersicht

Beschreibung

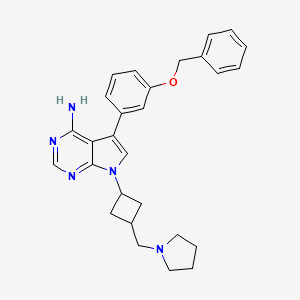

NVP-ADW742 is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a phenylmethoxyphenyl group, a pyrrolidin-1-ylmethyl group, and a cyclobutyl group attached to a pyrrolo[2,3-d]pyrimidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NVP-ADW742 involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrrolo[2,3-d]pyrimidine Core: The pyrrolo[2,3-d]pyrimidine core can be synthesized by reacting 5-allyl-6-aminopyrimidines with bromine.

Introduction of the Phenylmethoxyphenyl Group: The phenylmethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenylmethoxyphenyl halide reacts with the pyrrolo[2,3-d]pyrimidine core.

Attachment of the Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be attached via a reductive amination reaction, where a pyrrolidin-1-ylmethylamine reacts with an aldehyde or ketone derivative of the pyrrolo[2,3-d]pyrimidine core.

Cyclobutyl Group Introduction: The cyclobutyl group can be introduced through a cycloaddition reaction, where a suitable cyclobutene derivative reacts with the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

NVP-ADW742 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, or electrophiles under appropriate reaction conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced derivatives with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

NVP-ADW742 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development targeting specific diseases.

Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Wirkmechanismus

The mechanism of action of NVP-ADW742 involves its interactions with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar pyrrolo[2,3-d]pyrimidine cores but different substituents.

Phenylmethoxyphenyl Derivatives: Compounds with similar phenylmethoxyphenyl groups but different core structures.

Pyrrolidin-1-ylmethyl Derivatives: Compounds with similar pyrrolidin-1-ylmethyl groups but different core structures.

Uniqueness

NVP-ADW742 is unique due to its specific combination of functional groups and core structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biologische Aktivität

NVP-ADW742 is a selective inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) kinase, which has shown promise in preclinical studies for its potential anti-tumor activity. This compound primarily targets signaling pathways involved in cell growth, survival, and apoptosis, making it a candidate for cancer therapy, particularly in tumors where IGF-1R signaling is implicated.

This compound exerts its biological activity by inhibiting the phosphorylation of key proteins in the PI3K/Akt signaling pathway, which is often dysregulated in cancer. By blocking IGF-1R, this compound leads to decreased Akt activation, resulting in reduced cell proliferation and increased apoptosis in various cancer cell lines.

Key Findings from Research Studies

-

Synergistic Effects with Chemotherapy :

- In studies involving small cell lung cancer (SCLC) cell lines, this compound enhanced the sensitivity to chemotherapeutic agents such as etoposide and carboplatin. The combination resulted in a significant reduction in cell viability and increased apoptosis compared to either treatment alone .

- For instance, when combined with etoposide, this compound not only increased the cytotoxic effects but also correlated with a marked inhibition of Akt activity, suggesting a synergistic mechanism that enhances the efficacy of standard chemotherapy .

-

Impact on Cell Cycle Regulation :

- Research indicated that this compound treatment led to cell cycle arrest in the G phase. This was observed in medulloblastoma Daoy cells treated with temozolomide alongside this compound, where the IC50 for temozolomide was significantly lowered .

- The compound was found to decrease levels of cyclin D1 while increasing p27 levels, indicating its role in modulating cell cycle proteins .

- Induction of Apoptosis :

Table: Summary of Biological Activities

Case Study 1: Small Cell Lung Cancer

In a preclinical model using SCLC cell lines, researchers found that this compound significantly enhanced the cytotoxic effects of etoposide and carboplatin. The study highlighted that maximal enhancement occurred at concentrations where basal PI3K/Akt activity was eliminated, indicating a strong correlation between Akt inhibition and increased chemosensitivity .

Case Study 2: Medulloblastoma

A study involving Daoy cells demonstrated that the combination of temozolomide and this compound not only improved chemosensitivity but also induced significant apoptosis and cell cycle arrest. This suggests that this compound could be an effective adjunct therapy for enhancing the efficacy of existing chemotherapeutic agents in pediatric brain tumors .

Eigenschaften

IUPAC Name |

5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFLAQVDISHMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431367 | |

| Record name | NVP-ADW742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475488-23-4 | |

| Record name | ADW-742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-ADW742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADW-742 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXS2N5862L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.